molecular formula C10H15NO B14487174 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 64330-45-6

1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14487174
CAS No.: 64330-45-6
M. Wt: 165.23 g/mol
InChI Key: QHWDGMIQURGMCI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one is a bicyclic compound featuring a pyrrol-2-one core substituted with a cyclohexyl group at the nitrogen atom. The pyrrol-2-one scaffold is a five-membered lactam ring, which confers both rigidity and polarity to the molecule. This compound is structurally related to other 1,5-dihydro-2H-pyrrol-2-one derivatives but distinguished by its cyclohexyl moiety, which may modulate reactivity, stability, and biological activity .

For example, similar compounds are explored as enzyme inhibitors, antimicrobial agents, and intermediates in complex molecule synthesis .

Properties

CAS No.

64330-45-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-cyclohexyl-2H-pyrrol-5-one

InChI

InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2

InChI Key

QHWDGMIQURGMCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . Another method includes the condensation of α,β-diketones with acetamides . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one often involves scalable synthetic routes that minimize reaction steps and use readily available precursors . The process may include the use of triflic acid for N-deprotection and other optimized conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one involves specific molecular interactions and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The uniqueness of 1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one lies in its substitution pattern. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Structural Features
1-Cyclohexyl-1,5-dihydro-2H-pyrrol-2-one Cyclohexyl at N1 High lipophilicity due to cyclohexyl group; potential steric hindrance
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one Methyl at N1, phenyl at C3 Enhanced π-π stacking capability; moderate polarity
1-Phenyl-1,5-dihydro-2H-pyrrol-2-one Phenyl at N1 Increased aromaticity; potential for radical scavenging
3,4-Dimethyl-1,5-dihydro-2H-pyrrol-2-one Methyl groups at C3 and C4 Electron-donating methyl groups; altered tautomerism and acidity
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one Cyclohexene fused to pyrrolidin-2-one Conjugated double bond; distinct reactivity in Diels-Alder reactions

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in 1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one increases logP compared to methyl- or phenyl-substituted analogs, suggesting better membrane permeability .
  • Thermal Stability : Cyclohexyl-substituted lactams generally exhibit higher melting points (e.g., 221–223°C for compound 38 in ) compared to smaller alkyl substituents .
  • Solubility : Polar substituents (e.g., hydroxyl or acetyl groups) in analogs like 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one enhance aqueous solubility, whereas cyclohexyl derivatives are more suited to organic solvents .

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